molecular formula C14H15N3O2 B2776417 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-26-0

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2776417
CAS No.: 886503-26-0
M. Wt: 257.293
InChI Key: GOHFVPPHNQBYMS-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl groups at positions 3 and 6, a methyl group at position 1, and a carboxylic acid moiety at position 2. This compound has garnered attention for its role as a peroxisome proliferator–activated receptor (PPAR) activator. High-throughput screening of >12,000 compounds identified it as a potent hit, with a half-maximal effective concentration (EC₅₀) lower than the clinically used PPARα ligand fenofibrate . In vivo studies demonstrated its efficacy in reducing plasma triglyceride levels in fructose-fed rats, comparable to fenofibrate . Its unique structural features—a carboxylic acid "head" and hydrophobic aromatic "tail"—enable selective PPARα binding, distinguishing it from classical PPAR ligands like fibrates .

Properties

IUPAC Name

3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFVPPHNQBYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • IUPAC Name : this compound

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.

Inhibition of Protein Kinases

Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:

  • DYRK1A : IC50 = 11 µM
  • CDK5 : IC50 = 0.41 µM
  • GSK-3 : IC50 = 1.5 µM

These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .

Anticancer Activity

Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:

  • TBK1 Inhibition : IC50 = 0.2 nM
  • Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound ADYRK1A11Moderate
Compound BCDK50.41High
Compound CGSK-31.5Moderate

This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .

Alzheimer’s Disease Model

In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .

Cancer Therapeutics

Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and survival pathways in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against PI3Kδ, with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions such as cancer and autoimmune diseases .

Anticancer Activity

Studies have shown that compounds based on the pyrazolo[3,4-b]pyridine scaffold possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step usually includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
  • Cyclization : Subsequent cyclization reactions can introduce the pyridine moiety.
  • Carboxylation : The final step often involves carboxylation at the 4-position to yield the target compound.

These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their pharmacological profiles .

Case Study 1: Selective PI3Kδ Inhibitors

A notable study focused on designing a series of pyrazolo[3,4-b]pyridine derivatives that included this compound as a lead compound. The results highlighted its selectivity for PI3Kδ over other isoforms, making it a promising candidate for further development in treating hematological malignancies .

Case Study 2: Antiinflammatory Properties

Another research effort investigated the anti-inflammatory effects of compounds derived from pyrazolo[3,4-b]pyridine structures. The findings indicated that these compounds could inhibit COX enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key features:

  • Carboxylic acid group : Participates in acid-base reactions, esterifications, and amide formations.

  • Pyrazolo[3,4-b]pyridine core : Susceptible to electrophilic substitution and cycloaddition reactions.

  • Cyclopropyl groups : Influence steric and electronic effects, modulating reaction pathways.

2.1. Carboxylic Acid Derivatives

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides.

Reaction Type Reagents/Conditions Major Product Yield Source
EsterificationEthanol, H₂SO₄ (catalytic)Ethyl 3,6-dicyclopropyl-1-methyl-pyrazolo...85%
Amide FormationThionyl chloride (SOCl₂), NH₃3,6-Dicyclopropyl-1-methyl-pyrazolo...-4-carboxamide72%
Acid Chloride SynthesisPCl₅ or POCl₃4-Chlorocarbonyl derivative90%

2.2. Electrophilic Aromatic Substitution

The pyrazolo[3,4-b]pyridine core undergoes regioselective substitution at position 5 or 7 due to electron-rich nitrogen atoms.

Reagent Conditions Product Regioselectivity Source
HNO₃/H₂SO₄0–5°C, 2 hNitro-substituted derivative at C5>95% C5
Br₂/FeBr₃CH₂Cl₂, rt, 1 hBromo-substituted derivative at C780% C7

3.1. Oxidation

The cyclopropyl groups and pyridine ring are resistant to oxidation, but the methyl group at N1 can be oxidized under harsh conditions:

Reagent Conditions Product Mechanism Source
KMnO₄, H₂O100°C, 12 hN1-Carboxylic acid derivativeRadical oxidation

3.2. Reduction

The pyridine ring can be partially reduced:

Reagent Conditions Product Selectivity Source
H₂, Pd/CEtOH, 50 psi, 24 hTetrahydro-pyrazolopyridine derivativeFull ring saturation

Cycloaddition and Ring-Opening Reactions

The cyclopropyl groups participate in strain-driven reactions:

Reaction Type Reagents/Conditions Product Notes Source
[2+2] CycloadditionUV light, CHCl₃Bicyclohexane-fused derivativeStereo-specific
Acid-Catalyzed Ring OpeningHCl (conc.), 80°CLinear alkyl chain with dihalideRearrangement

5.1. PPARα Activation (Source 5)

The carboxylic acid group forms critical hydrogen bonds with Tyr314 and His440 in PPARα’s ligand-binding domain, enabling agonistic activity. Substitution at C3 (cyclopropyl) enhances binding affinity by 12-fold compared to unsubstituted analogs.

5.2. Antimalarial Derivatives (Source 8)

Ester derivatives of this compound exhibit IC₅₀ = 18 nM against Plasmodium falciparum. Resistance mechanisms involve mutations in the ABCI3 transporter, highlighting the role of the carboxylic acid in target engagement.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light causes cyclopropyl ring opening (t₁/₂ = 48 h under sunlight).

  • Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades at pH >8 via decarboxylation.

Comparison with Similar Compounds

Key Observations:

Position 1 Modifications: Methyl (Target Compound): Balances hydrophobicity and metabolic stability, favoring PPARα activation . Butyl (): Longer alkyl chains might prolong half-life but could hinder receptor binding.

Position 3 and 6 Modifications :

  • Cyclopropyl Groups (Target Compound) : Provide conformational rigidity, optimizing interactions with the PPARα ligand-binding domain .
  • Chloro Substituents () : Electron-withdrawing effects may alter electronic properties of the core, affecting binding kinetics.

Carboxylic Acid Group :

  • Essential for PPAR activation via hydrogen bonding with conserved residues (e.g., Tyr464 in PPARα) . Ester derivatives (e.g., methyl ester in ) are inactive prodrugs requiring hydrolysis.

Pharmacological Efficacy

  • Target Compound vs. Fenofibrate: The target compound reduces plasma triglycerides in fructose-fed rats with efficacy comparable to fenofibrate but at a lower EC₅₀, suggesting superior potency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Methodology : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with cyclopropane-containing carbonyl precursors. For example, cyclization reactions under acidic or catalytic conditions (e.g., iodine or copper salts) are critical for forming the fused pyrazolo[3,4-b]pyridine core . Ethanol or acetic acid is often used as a solvent, and reaction temperatures are optimized between 80–120°C to balance yield and purity. Post-synthetic modifications, such as ester hydrolysis, yield the carboxylic acid moiety .

Q. How is the compound structurally characterized in academic research?

  • Methodology : Multi-modal spectroscopic and crystallographic techniques are employed:

  • NMR : Assignments of cyclopropyl protons (δ 1.0–2.0 ppm) and pyrazole/pyridine ring protons (δ 7.0–8.5 ppm) confirm regiochemistry .
  • X-ray crystallography : Resolves bond angles (e.g., 120° for pyridine N-C-C) and confirms cyclopropyl spatial orientation, critical for stability .
  • Mass spectrometry : Molecular ion peaks ([M+H]+) at m/z ~300–320 validate molecular weight .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers or regioisomers .

Advanced Research Questions

Q. How do substituents (e.g., cyclopropyl groups) influence the compound’s bioactivity and solubility?

  • Methodology : Comparative SAR studies with analogs (Table 1) reveal:

  • Cyclopropyl groups : Enhance metabolic stability by reducing CYP450 oxidation compared to ethyl or methyl substituents .

  • Carboxylic acid moiety : Improves water solubility (logP reduction from ~3.5 to ~1.8) but may limit membrane permeability. Methyl ester prodrugs are often synthesized to address this .

    Table 1 : Substituent Effects on Key Properties

    Substituent (R1, R2)logPSolubility (mg/mL)Kinase Inhibition (IC50, nM)
    Cyclopropyl, Cyclopropyl1.80.1545 ± 3.2
    Ethyl, Methyl3.20.02120 ± 8.7
    Data adapted from crystallographic and enzymatic assays .

Q. How can conflicting data on compound reactivity in different solvents be resolved?

  • Methodology : Contradictions arise from solvent polarity effects on cyclopropyl ring strain. For example:

  • In polar aprotic solvents (DMF, DMSO), the compound undergoes ring-opening reactions due to nucleophilic attack at strained cyclopropyl C-C bonds.
  • In non-polar solvents (toluene, hexane), the compound remains stable at room temperature .
    • Experimental design : Use kinetic studies (UV-Vis monitoring at 250–300 nm) and DFT calculations to model solvent interactions .

Q. What strategies optimize yield in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Copper(I) iodide improves cyclization efficiency (yield increase from 55% to 82%) compared to iodine .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% purity .
  • Flow chemistry : Minimizes side reactions (e.g., decarboxylation) during ester hydrolysis .

Data Contradictions and Resolution

Q. Why do crystallographic data show conformational flexibility despite computational predictions of rigidity?

  • Analysis : While DFT models predict a planar pyrazolo[3,4-b]pyridine core, X-ray data reveal slight puckering (≤10° dihedral angles) due to steric interactions between cyclopropyl and methyl groups. This flexibility impacts binding to rigid enzyme active sites .

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Resolution : Standardize assay conditions:

  • Use ATP concentrations >1 mM for kinase inhibition assays to avoid false negatives.
  • Pre-incubate the compound with serum albumin to account for protein binding effects .

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